5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
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Overview
Description
5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 . It is a solid substance and should be stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is 1S/C8H5BrN2O2/c9-7-2-4-1-5(8(12)13)11-6(4)3-10-7/h1-3,11H,(H,12,13) and the InChI key is NNWNNQTUZYVQRK-UHFFFAOYSA-N . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a solid substance . It has a molecular weight of 241.04 . The compound should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid plays a significant role in the synthesis of various heterocyclic compounds. For instance, Alekseyev et al. (2015) developed a simple synthesis of heterocycles containing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework by Fischer indole cyclization, highlighting its utility in creating complex molecular structures Alekseyev, R., Amirova, S., & Terenin, V. (2015). Synthesis.
Antibacterial Activity
The compound has been studied for its potential antibacterial properties. Toja et al. (1986) synthesized a series of pyrrolopyridine analogs, including a derivative of 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, and found that one of the compounds showed antibacterial activity in vitro Toja, E., Kettenring, J., Goldstein, B., & Tarzia, G. (1986). Pyrrolopyridine analogs.
Crystallography and Structural Analysis
The compound is also relevant in crystallography and structural analysis. Anuradha et al. (2014) synthesized a derivative of 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid and analyzed its structure using spectroscopic techniques and X-ray diffraction studies, demonstrating its significance in understanding molecular structures Anuradha, G., Vasuki, G., Surendrareddy, G., Veerareddy, A., & Dubey, P. (2014). Synthesis, spectroscopic characterization.
Antitumor Activity
In the field of medicinal chemistry, derivatives of this compound have been explored for antitumor activities. Wang et al. (2010) synthesized a series of 6-substituted pyrrolo[2,3-d]pyrimidine compounds, where a derivative of 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid showed potent in vitro and in vivo antitumor activity, demonstrating its potential in cancer therapy Wang, L., Cherian, C., Desmoulin, S., Polin, L., Deng, Y., Wu, J., Hou, Z., White, K., Kushner, J., Matherly, L., & Gangjee, A. (2010). Synthesis and antitumor activity.
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-1-4-5(8(12)13)2-10-6(4)3-11-7/h1-3,10H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWAHAYJRJOVKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid |
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